molecular formula C21H19F3N2O2 B2740511 N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 851407-36-8

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No. B2740511
CAS RN: 851407-36-8
M. Wt: 388.39
InChI Key: TVVPWIWUVZJSHF-UHFFFAOYSA-N
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Description

  • Structure :

Synthesis Analysis

Several synthetic routes have been developed for quinoline and its derivatives due to their wide range of biological and pharmacological activities. The quinoline ring can be synthesized using various conventional named reactions, including Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods allow for the production of differently substituted quinolines.


Molecular Structure Analysis

The molecular structure of N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide consists of a quinoline nucleus with additional functional groups. The quinoline moiety is an aromatic nitrogen-containing heterocyclic compound, exhibiting both electrophilic and nucleophilic substitution reactions. It commonly exists in various natural compounds and has been associated with a broad range of biological activities .

Scientific Research Applications

Organic Synthesis and Catalysis

Research has focused on the synthesis and characterization of complexes and derivatives based on quinoline structures for applications in catalysis and material science. For instance, nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives have been synthesized, showing high activities in ethylene oligomerization, demonstrating the potential of quinoline derivatives in catalysis and industrial applications (Wang, Shen, & Sun, 2009).

Pharmacology and Drug Design

Quinoline derivatives have been explored for their potential as pharmacological agents. Studies include the design and synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with potential antimicrobial properties (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006), indicating the versatility of quinoline derivatives in developing new therapeutic agents.

Analytical and Environmental Chemistry

Quinoline derivatives have been utilized as chemosensors for detecting explosives, such as 2,4,6-trinitrophenol (TNP), showcasing their potential in security and environmental monitoring. For example, a quinoline-based Schiff base compound demonstrated high selectivity and sensitivity towards TNP, highlighting its application in the detection of hazardous substances (Halder, Ghosh, Hazra, Banerjee, & Roy, 2018).

Material Science

Research into the physical properties of quinoline derivatives, such as polymorphs and salts of specific benzamide derivatives, has implications for material science, particularly in the design and optimization of materials with specific structural and functional properties (Khakhlary & Baruah, 2014).

properties

IUPAC Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2/c1-12-3-4-13(2)18-17(12)11-15(20(28)26-18)9-10-25-19(27)14-5-7-16(8-6-14)21(22,23)24/h3-8,11H,9-10H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVVPWIWUVZJSHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide

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